N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-10-12(17-16(20)11-5-6-11)7-8-13(14)18-9-3-2-4-15(18)19/h7-8,10-11H,2-6,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTUSKMJAAKRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form a nitro-substituted piperidine derivative. This intermediate is then subjected to reduction and cyclization reactions to form the piperidinone ring. The final step involves the coupling of the piperidinone derivative with a cyclopropane carboxamide moiety under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques such as recrystallization or chromatography. The process is designed to ensure high purity and yield of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidinone ring can be reduced to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include hydroxyl-substituted derivatives, reduced piperidine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide exhibit significant antitumor properties. For instance, derivatives of oxadiazole linked to piperidine structures have shown promising results against various cancer cell lines. In one study, compounds demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research has shown that related compounds possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a strong potential for development as an antimicrobial agent .
Neuropharmacological Effects
This compound has been evaluated for its neuropharmacological effects, particularly in the context of anxiety and depression. Studies on piperidine derivatives have shown efficacy in animal models, demonstrating significant reductions in anxiety-like behaviors and improvements in depressive symptoms .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyclopropane-containing compounds and evaluated their anticancer activity against breast cancer cell lines. One derivative exhibited an IC50 value of 1.5 µM, which was effective in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
A research group tested the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that the compound had an MIC value of 0.5 µg/mL against Candida albicans, outperforming traditional antifungal agents like Fluconazole .
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties, based on the evidence:
Key Observations
Pharmacological Profiles
- Prion Disease Therapeutics (): Compounds like 44 –47 demonstrate the importance of cyclopropanecarboxamide derivatives in CNS disorders. The 2-methoxyethoxy and 4-methylpiperazinyl groups enhance solubility and blood-brain barrier penetration, critical for prion disease treatment .
- Opioid Activity (): Cyclopropylfentanyl’s piperidine and phenylethyl substituents confer high μ-opioid receptor affinity, distinguishing it from the target compound, which lacks the phenylethyl group but includes a 2-oxopiperidine ring. This structural difference likely reduces opioid activity, emphasizing the role of substituents in receptor specificity.
- Anticancer Activity (): Tozasertib’s pyrimidinyl-sulfanyl and methylpiperazinyl groups enable kinase inhibition, a mechanism absent in the target compound.
Physicochemical Properties
- Substituents like methoxyethoxy () or hydroxyiminoethyl () further modulate polarity and metabolic stability .
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methoxy group, a piperidinyl moiety, and a cyclopropanecarboxamide framework. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.42 g/mol. The compound's structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Provides electron-donating properties |
| Piperidinyl Moiety | Imparts potential receptor binding ability |
| Cyclopropanecarboxamide | Confers rigidity and stability |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
- Receptors : It could bind to neurotransmitter receptors, affecting signal transduction.
Pharmacological Studies
Research has indicated several areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies have shown that derivatives of compounds similar to this compound demonstrate significant antibacterial and antifungal effects. For instance, compounds with similar structural motifs have been tested against pathogens like Escherichia coli and Candida albicans, showing promising results in inhibiting their growth .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Compounds with similar piperidinyl structures have been reported to exert protective effects on neuronal cells by modulating oxidative stress pathways .
Case Studies
-
Antibacterial Study :
- Objective : To evaluate the antibacterial efficacy against E. coli.
- Findings : Compounds structurally related to N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl] demonstrated significant inhibition zones in agar diffusion tests.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects in vitro.
- Findings : The compound reduced neuronal cell death induced by oxidative stress, suggesting a protective mechanism mediated through antioxidant pathways.
Q & A
What are the standard synthetic routes for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling a cyclopropanecarboxamide derivative with a functionalized phenyl precursor. For example:
- Step 1: React 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 2: Purify the crude product via column chromatography (silica gel, hexanes/EtOAc gradients) to isolate the desired compound, often yielding inseparable diastereomers requiring careful optimization .
- Key Parameters: Solvent choice (DMF or methanol), temperature control (room temp to reflux), and catalyst use (e.g., Pd/Cu for coupling steps) influence yield and purity .
Which analytical techniques are critical for characterizing this compound and its intermediates?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and functional group integrity (e.g., cyclopropane ring protons at δ ~1.0–2.5 ppm, amide protons at δ ~6.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .
- Chromatography: HPLC or TLC monitors reaction progress, while preparative column chromatography resolves diastereomers (dr ~19:1 in some cases) .
How can computational chemistry tools predict biological target interactions for this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking: Software like AutoDock or Schrödinger Suite models binding affinities to targets (e.g., enzymes, receptors) by analyzing 3D conformations of the piperidinone and cyclopropane moieties .
- Molecular Dynamics (MD): Simulations (using GROMACS/AMBER) assess stability of ligand-target complexes in physiological conditions, identifying key interactions (e.g., hydrogen bonds with the methoxy group) .
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize derivatives .
What strategies optimize reaction yields when sensitive functional groups are present?
Level: Advanced
Methodological Answer:
- Protection-Deprotection: Temporarily shield reactive groups (e.g., the 2-oxopiperidin-1-yl ring) using Boc or Fmoc groups during synthesis .
- Low-Temperature Reactions: Perform coupling steps at 0–5°C to minimize side reactions (e.g., hydrolysis of the carboxamide) .
- Catalyst Screening: Test Pd/Cu catalysts for Suzuki-Miyaura couplings to enhance regioselectivity and reduce byproducts .
How to address discrepancies in reported biological activity data across studies?
Level: Advanced
Methodological Answer:
- Assay Standardization: Re-evaluate activity under consistent conditions (e.g., cell line, IC50 protocols) to rule out methodological variability .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural Reanalysis: Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents) .
What are the key considerations in designing derivatives to improve pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
- LogP Optimization: Introduce polar groups (e.g., hydroxyl) to the cyclopropane ring to improve aqueous solubility without compromising membrane permeability .
- Pro-drug Strategies: Modify the carboxamide to ester derivatives for enhanced bioavailability, followed by enzymatic activation in vivo .
How to mitigate common side reactions during synthesis (e.g., ring-opening of cyclopropane)?
Level: Basic
Methodological Answer:
- Solvent Choice: Use non-polar solvents (e.g., dichloromethane) to stabilize the cyclopropane ring during acylations .
- Mild Bases: Replace strong bases (e.g., NaOH) with weak amines (e.g., DIEA) to prevent nucleophilic attack on the cyclopropane .
- Inert Atmosphere: Conduct reactions under argon/nitrogen to avoid oxidative degradation of intermediates .
What computational-experimental integrated approaches accelerate reaction design?
Level: Advanced
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict feasible pathways, reducing trial-and-error in optimizing cyclopropanation steps .
- Machine Learning (ML): Train models on existing reaction data to recommend optimal conditions (e.g., solvent, catalyst) for novel derivatives .
- High-Throughput Screening (HTS): Pair computational predictions with automated synthesis/analysis to validate hypotheses rapidly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
